molecular formula C22H27FN4O4S B2738660 N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 898406-87-6

N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2738660
CAS No.: 898406-87-6
M. Wt: 462.54
InChI Key: WOMMDHSBJRAROT-UHFFFAOYSA-N
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Description

N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic small molecule of interest in early-stage pharmacological research. Its complex structure integrates several pharmacologically relevant motifs. The presence of a benzenesulfonyl group linked to a piperidine ring is a feature commonly associated with compounds that interact with serine protease enzymes or certain G-protein coupled receptors [https://www.rcsb.org/ligand/SPR]. The ethanediamide (oxalamide) linker connecting to a pyridin-3-ylmethyl group provides a rigid, hydrogen-bonding scaffold that can facilitate specific binding to protein targets. This molecular architecture suggests potential utility as a tool compound for investigating enzyme inhibition or receptor modulation in cellular assays. Researchers can employ this molecule to probe novel biological pathways, particularly those involving proteolytic processes or intracellular signaling networks. As a high-purity chemical entity, it is designed for in vitro studies to help elucidate its specific mechanism of action and biological profile. This product is intended for research purposes by qualified laboratory personnel only. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O4S/c1-16-13-19(7-8-20(16)23)32(30,31)27-12-3-2-6-18(27)9-11-25-21(28)22(29)26-15-17-5-4-10-24-14-17/h4-5,7-8,10,13-14,18H,2-3,6,9,11-12,15H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMMDHSBJRAROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluoro-3-methylbenzenesulfonyl chloride, which is then reacted with piperidine to form a sulfonamide intermediate. This intermediate can be further reacted with ethyl oxalyl chloride and pyridin-3-ylmethanol under controlled conditions to yield the final oxalamide product.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The aromatic rings and piperidine moiety can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

The compound in , 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, shares a sulfonamide group and fluorinated aromatic systems but differs in its pyrazolo-pyrimidine core.

  • Molecular Weight : 589.1 g/mol (vs. estimated ~550–600 g/mol for the target compound).
  • Melting Point : 175–178°C, suggesting higher crystallinity than the target compound, which may influence solubility .

Thieno[3,2-b]pyridine Carboxamides

describes 5-(6-(4-fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide, featuring a thienopyridine scaffold. The 4-fluoropiperidine substituent parallels the target compound’s 4-fluoro-3-methylbenzenesulfonyl group but lacks the sulfonyl moiety, which is critical for hydrogen bonding and electrostatic interactions in target binding .

Piperazine-Linked Benzoyl Derivatives

highlights compounds like N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]methanesulfonamide, which utilize piperazine-benzoyl linkages instead of piperidine-sulfonyl systems. These derivatives exhibit varied substituents (e.g., trifluoromethyl, chloro) that modulate lipophilicity (ClogP ~2.5–4.0) and electronic properties, contrasting with the target compound’s 4-fluoro-3-methylbenzenesulfonyl group, which balances lipophilicity and steric bulk .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrazolo-pyrimidine () Thienopyridine () Piperazine-Benzoyl ()
Core Structure Ethanediamide-Piperidine Pyrazolo[3,4-d]pyrimidine Thieno[3,2-b]pyridine Piperazine-Benzoyl
Key Substituents 4-Fluoro-3-methylbenzenesulfonyl 5-Fluoro-3-(3-fluorophenyl)chromen 4-Fluoropiperidinyl Trifluoromethyl/Chloro-Benzoyl
Molecular Weight (g/mol) ~550–600 (estimated) 589.1 ~450–500 (estimated) 500–650
Solubility Moderate (sulfonamide) Low (rigid core) Moderate (carboxamide) Variable (depends on substituents)
Metabolic Stability High (fluorinated aryl) Moderate (chromen oxidation) High (fluoropiperidine) Moderate (benzoyl hydrolysis)

Biological Activity

N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₂₄H₃₀FN₃O₅S
  • Molecular Weight : 491.6 g/mol
  • CAS Number : 898460-93-0
  • Structure : The compound features a piperidine ring, a sulfonyl group, and an ethanediamide linkage, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The piperidine moiety may bind to neurotransmitter receptors, influencing neuronal signaling and potentially affecting mood and cognition.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting tumor cell growth by inducing apoptosis and cell cycle arrest.

Antitumor Effects

Research indicates that compounds with structural similarities to this compound exhibit notable anticancer properties. For instance, studies on related sulfonamide derivatives have demonstrated:

  • In vitro Studies : Compounds similar to this one have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting effective antiproliferative activity.
  • In vivo Efficacy : Animal models treated with these compounds displayed significant tumor growth inhibition compared to controls.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Sulfonamide derivatives are known for their broad-spectrum activity against bacteria due to their ability to inhibit folate synthesis pathways. Preliminary studies suggest that this compound may share similar antimicrobial properties.

Case Studies and Research Findings

StudyFindings
Chen et al. (2020)Investigated fluorinated benzamides as HDAC inhibitors; reported significant anticancer effects with IC50 values as low as 1.30 μM against HepG2 cells .
BenchChem AnalysisHighlighted the compound's structural features that enhance its interaction with biological targets, suggesting a multifaceted mechanism of action.
EvitaChem OverviewDiscussed the synthesis methods and the importance of reaction conditions in optimizing yield and purity for biological testing.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:

  • Sulfonylation : Introduction of the 4-fluoro-3-methylbenzenesulfonyl group to the piperidine ring via sulfonylation under anhydrous conditions (e.g., using triethylamine as a base) .
  • Amide Coupling : Formation of the ethanediamide linkage using coupling reagents like EDC/HOBt or DCC in dichloromethane .
  • Pyridinylmethyl Attachment : Alkylation or reductive amination to introduce the pyridin-3-ylmethyl group .
    • Critical Parameters : Reaction temperature (<0°C for sulfonylation to avoid side reactions) and solvent purity (anhydrous DMF or CH₂Cl₂) are critical for yield optimization.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of the piperidinyl ethyl chain (δ ~2.8–3.5 ppm) and sulfonyl group (δ ~7.5–8.2 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]+ ~550–560 Da) .
  • Elemental Analysis : Verify C, H, N, S percentages within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO (>10 mM) and sparingly soluble in aqueous buffers (use sonication or co-solvents like PEG-400) .
  • Stability :
  • pH Sensitivity : Degrades in acidic conditions (pH <4); store in neutral buffers (pH 6–8) at -20°C .
  • Light Sensitivity : Protect from UV light to prevent sulfonyl group decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodological Answer :

  • Core Modifications :
  • Replace the 4-fluoro-3-methylbenzenesulfonyl group with other sulfonyl variants (e.g., 4-nitro or 3-trifluoromethyl) to assess impact on target binding .
  • Modify the pyridinylmethyl group to pyrazinyl or quinolinyl derivatives for enhanced π-π stacking .
  • Assay Design : Use in vitro enzyme inhibition assays (e.g., fluorescence polarization) and compare IC₅₀ values across analogs .
  • Data Analysis : Apply multivariate regression to correlate substituent electronegativity/steric effects with activity .

Q. What analytical methods are recommended for resolving contradictions in biological assay data?

  • Methodological Answer :

  • Troubleshooting Steps :
  • Batch Variability : Confirm compound purity via LC-MS and test multiple synthesis batches .
  • Off-Target Effects : Perform counter-screens against related enzymes (e.g., kinase panels) .
  • Metabolic Interference : Use hepatic microsomal stability assays to rule out rapid degradation .
  • Statistical Validation : Apply ANOVA to compare biological replicates and identify outliers .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • In Silico Tools :
  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs) .
  • ADMET Prediction : Employ SwissADME to estimate logP, bioavailability, and CYP450 interactions .
  • Parameter Optimization : Adjust lipophilicity (clogP <3) by introducing polar groups (e.g., hydroxyl or carbamate) .

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